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molecular formula C9H17N B8540910 1,8-Nonadiene-5-ylamine

1,8-Nonadiene-5-ylamine

Cat. No. B8540910
M. Wt: 139.24 g/mol
InChI Key: MIYXXTLNKNTIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987044B2

Procedure details

9.21 g (35 mmol) of triphenylphosphine, 4.50 g (32 mmol) of 1,8-nonadiene-5-ol (8), and 6.03 g (41 mmol) of phthalimide were dissolved in 150 ml of tetrahydrofuran. This solution thus obtained was stirred for 30 minutes, and at room temperature, 15 ml (33 mmol) of diethyl azodicarboxylate (2.2 mol/l solution in toluene) was thereafter dropped in the solution, which was then stirred for 12 hours. Subsequently, hexane was added to the solution, and a precipitate was filtered off, and the filtrate thus obtained was dried over sodium sulfate. The solvent was distilled off, and the crude product thus obtained was purified by silica gel column chromatography (eluent: hexane:ethyl acetate of 5:1). The product thus obtained was dissolved in 50 ml of methanol, and 3 ml of hydrazine hydrate was added to the solution thus obtained, which was then refluxed for 1 hour. The reaction solution thus obtained was cooled, and a white precipitate was obtained by filtration and was washed with methanol. The filtrate thus obtained was concentrated, hexane was then added to the filtrate, and a white precipitate thus produced was obtained by re-filtration and was washed with hexane. Then, the solvent was distilled off from this filtrate. Thus, 2.58 g (18 mmol) of a slightly yellow liquid was obtained as an intended compound (9). A yield of the compound (9) was 57%. 1,8-nonadiene-5-ol (8) as a synthetic starting material can be synthesized in the same manner as in Reference Example 8 (synthesis of starting material for Example 13) described below, for example. Values obtained by instrumental analysis of the compound (9) are shown below.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:20]=[CH:21][CH2:22][CH2:23][CH:24](O)[CH2:25][CH2:26][CH:27]=[CH2:28].C1(=O)[NH:34]C(=O)C2=CC=CC=C12.N(C(OCC)=O)=NC(OCC)=O.O.NN>O1CCCC1.CO.CCCCCC>[CH2:20]=[CH:21][CH2:22][CH2:23][CH:24]([NH2:34])[CH2:25][CH2:26][CH:27]=[CH2:28] |f:4.5|

Inputs

Step One
Name
Quantity
9.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.5 g
Type
reactant
Smiles
C=CCCC(CCC=C)O
Name
Quantity
6.03 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethyl azodicarboxylate
Quantity
15 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This solution thus obtained
STIRRING
Type
STIRRING
Details
was then stirred for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
a precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the crude product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent: hexane:ethyl acetate of 5:1)
CUSTOM
Type
CUSTOM
Details
The product thus obtained
CUSTOM
Type
CUSTOM
Details
thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
which was then refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
a white precipitate was obtained by filtration
WASH
Type
WASH
Details
was washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
hexane was then added to the filtrate
CUSTOM
Type
CUSTOM
Details
a white precipitate thus produced
CUSTOM
Type
CUSTOM
Details
was obtained by re-filtration
WASH
Type
WASH
Details
was washed with hexane
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off from this filtrate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=CCCC(CCC=C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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